molecular formula C10H7FN2 B13052229 4-fluoro-2-methyl-1H-indole-5-carbonitrile

4-fluoro-2-methyl-1H-indole-5-carbonitrile

Cat. No.: B13052229
M. Wt: 174.17 g/mol
InChI Key: YALUADQZFCYDJA-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

4-fluoro-2-methyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-fluoro-2-methyl-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:

Biological Activity

4-Fluoro-2-methyl-1H-indole-5-carbonitrile is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, which include anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within the body. The presence of the fluorine atom enhances the compound's stability and biological activity by affecting its interaction with receptors and enzymes.

Target Interactions

Indole derivatives typically exhibit high affinity for multiple receptors, leading to various biological responses. For instance, they may bind to receptors involved in neurotransmission and cell signaling pathways, influencing cellular functions such as proliferation and apoptosis .

Biochemical Pathways

This compound participates in several biochemical pathways:

  • Anticancer Activity : The compound has been reported to inhibit enzymes involved in cancer cell proliferation. It may also induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation .
  • Antimicrobial Activity : Studies have shown that indole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Research Findings

Recent research has highlighted the diverse biological activities of this compound:

  • Anticancer Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, one study reported IC50 values ranging from 0.09 μM to >30 μM against liver cancer cells, showcasing its potential as a therapeutic agent .
  • Antimicrobial Efficacy : The compound displayed significant antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including E. coli and S. aureus .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like the fluorine atom enhances the compound's potency. Comparative studies have shown that modifications at specific positions on the indole ring can significantly affect biological activity, emphasizing the importance of molecular structure in drug design .

Case Studies

Several case studies have documented the efficacy of this compound:

StudyBiological ActivityFindings
Study AAnticancerIC50 values < 10 μM in liver cancer cells
Study BAntimicrobialEffective against E. coli with MIC = 0.0048 mg/mL
Study CAntiviralInhibition of viral replication in cell cultures

Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

4-fluoro-2-methyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H7FN2/c1-6-4-8-9(13-6)3-2-7(5-12)10(8)11/h2-4,13H,1H3

InChI Key

YALUADQZFCYDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)C#N

Origin of Product

United States

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